molecular formula C25H21N5O2 B11287548 N-(4-methylbenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

N-(4-methylbenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B11287548
M. Wt: 423.5 g/mol
InChI Key: JJUACKJYMLHAAT-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties . The structure of this compound features a triazoloquinazoline core, which is a fused ring system combining triazole and quinazoline moieties, with additional functional groups that enhance its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system.

    Functional Group Introduction:

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylbenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylbenzyl and p-tolyl groups enhances its lipophilicity and potential interactions with biological targets .

Properties

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H21N5O2/c1-15-3-7-17(8-4-15)14-26-24(31)19-11-12-20-21(13-19)30-23(27-25(20)32)22(28-29-30)18-9-5-16(2)6-10-18/h3-13,29H,14H2,1-2H3,(H,26,31)

InChI Key

JJUACKJYMLHAAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)C

Origin of Product

United States

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